2-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)sulfanyl)-1-methyl-1H-imidazole-5-carboxylic acid
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Overview
Description
Chemical Reactions Analysis
The reactivity of this compound would likely be dominated by its functional groups. The carboxylic acid could undergo typical acid-base reactions, the pyridine and imidazole rings could participate in electrophilic aromatic substitution reactions, and the sulfanyl group could be oxidized to a sulfonyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a carboxylic acid group would likely make the compound acidic and polar, and the aromatic rings could contribute to its stability and rigidity .Scientific Research Applications
Pharmaceutical Industry
TFMPs are used extensively in the pharmaceutical industry. They are found in many FDA-approved drugs due to their unique physicochemical properties . The trifluoromethyl group is a common feature in many drug molecules, contributing to their efficacy and stability .
Agrochemical Industry
TFMPs are also used in the agrochemical industry for the protection of crops from pests . Fluazifop-butyl, a TFMP derivative, was the first of its kind introduced to the agrochemical market .
Veterinary Medicine
Several TFMP derivatives are used in the veterinary industry. These compounds have been granted market approval for use in various treatments .
Synthesis of Active Ingredients
TFMPs serve as key structural motifs in the synthesis of active ingredients in both agrochemical and pharmaceutical industries .
Development of Fluorinated Organic Chemicals
TFMPs contribute to the development of fluorinated organic chemicals, which have numerous applications in various fields .
Research and Development
TFMPs are used in research and development due to their unique characteristics. They are often used in the synthesis of new compounds for testing in various applications .
Functional Materials
The unique properties of TFMPs make them useful in the development of functional materials .
Catalysts
TFMPs can also be used as catalysts in certain chemical reactions .
Future Directions
The future directions for this compound would depend on its intended use. If it shows promise as a pharmaceutical, further studies could be conducted to optimize its activity and reduce any potential side effects. If it’s a useful synthetic intermediate, research could be done to improve the efficiency of its synthesis .
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures have been found to interact with various targets, such as receptors or enzymes, which play crucial roles in biological processes .
Mode of Action
These interactions can lead to changes in the conformation or activity of the target, thereby modulating its function .
Biochemical Pathways
Compounds with similar structures have been known to influence various biochemical pathways, leading to downstream effects such as the activation or inhibition of certain biological processes .
Pharmacokinetics
For instance, its trifluoromethyl group might enhance its metabolic stability, while its carboxylic acid group could affect its solubility and absorption .
Result of Action
Based on its potential interactions with its targets, it could lead to changes in cellular signaling, gene expression, or metabolic processes .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, extreme pH or temperature conditions might affect the compound’s stability or its interactions with its targets. Additionally, the presence of other molecules could lead to competitive or non-competitive inhibition .
properties
IUPAC Name |
2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl-3-methylimidazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClF3N3O2S/c1-18-7(9(19)20)4-17-10(18)21-8-6(12)2-5(3-16-8)11(13,14)15/h2-4H,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIUTZOZOHMUQRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CN=C1SC2=C(C=C(C=N2)C(F)(F)F)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClF3N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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